3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one
Overview
Description
3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one is a useful research compound. Its molecular formula is C17H20F3N3O and its molecular weight is 339.35 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(1-methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is 339.15584676 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Natural Product Isolation and Identification
Quinazolinone derivatives have been isolated from Streptomyces species, showcasing the chemical diversity and potential biological relevance of these compounds in nature. The study by Maskey et al. (2004) highlights the isolation of quinazolin-4-one derivatives from Streptomyces sp., suggesting their role in microbial chemical ecology and potential as natural products for drug discovery (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).
Therapeutic Potential and Biological Activities
Anticholinesterase and Antioxidant Activities
Research by Lan et al. (2020) demonstrated that certain quinazolinone derivatives exhibit significant acetylcholinesterase (AChE) inhibition and DPPH scavenging effects, indicating their potential as therapeutic agents for neurodegenerative diseases and oxidative stress-related conditions (Lan et al., 2020).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized novel triazoloquinazolinone derivatives with H1-antihistaminic activity, providing a basis for the development of new antiallergic medications with minimized sedative effects (Alagarsamy et al., 2009).
Anticancer Properties
The study by Zhou et al. (2021) on the synthesis and evaluation of triazoloquinazolinone derivatives revealed significant antitumor activities against human cancer cell lines, suggesting their potential as leads for anticancer drug development (Zhou et al., 2021).
Analgesic and Anti-inflammatory Activities
Research on pyridyl-substituted quinazolinones by Alagarsamy et al. (2008) demonstrated their effectiveness as analgesic and anti-inflammatory agents, highlighting their therapeutic potential in managing pain and inflammation with minimal side effects (Alagarsamy et al., 2008).
Antiviral Activity
Lipunova et al. (2012) investigated the antiviral activity of fluorinated quinazoline derivatives, showing promising results against various viruses, indicating the potential of these compounds in antiviral drug development (Lipunova et al., 2012).
Properties
IUPAC Name |
3-[2-(1-methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-22-7-4-12(5-8-22)6-9-23-11-21-15-10-13(17(18,19)20)2-3-14(15)16(23)24/h2-3,10-12H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJJJUJPUGDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCN2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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